4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzonitrile
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Overview
Description
4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzonitrile is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a benzonitrile core substituted with a pyridin-3-yloxy group and another pyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzonitrile typically involves the following steps:
Formation of the Pyridin-3-yloxy Intermediate: This step involves the reaction of pyridin-3-ol with a suitable halogenating agent to form the pyridin-3-yloxy intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its effects on cell proliferation and apoptosis in cancer research.
Mechanism of Action
The mechanism of action of 4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzonitrile involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound can inhibit their activity, leading to reduced cell proliferation and increased apoptosis in cancer cells . The pathways involved include the inhibition of downstream signaling cascades that promote cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFRs and have similar biological activities.
Imidazole-containing compounds: These compounds have a broad range of biological activities and are used in various therapeutic applications.
Uniqueness
4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted drug design and the development of novel therapeutic agents.
Biological Activity
4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and kinase inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
The compound, also known as a pyridinyl benzonitrile derivative, features a complex structure that allows for diverse interactions with biological targets. Its molecular formula is C15H12N2O, with a molecular weight of approximately 240.27 g/mol. The presence of pyridine rings contributes to its ability to interact with various receptors and enzymes.
Kinase Inhibition
Research indicates that derivatives of pyridine-based compounds, including this compound, exhibit inhibitory effects on several kinases involved in cancer progression. Notably, studies have highlighted its action against the Bcr-Abl kinase, which is crucial in chronic myeloid leukemia (CML) treatment. The compound's structural features facilitate binding to the ATP-binding site of kinases, thereby inhibiting their activity.
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro and in vivo studies. For instance, a study demonstrated that certain pyridine derivatives could effectively induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
Case Studies
-
Inhibition of Bcr-Abl Kinase
- A series of pyridine derivatives were synthesized and evaluated for their inhibitory activity against Bcr-Abl kinase.
- Results indicated that compounds with specific substitutions on the pyridine ring exhibited enhanced potency.
- Table 1 summarizes the inhibitory activity of selected compounds:
Compound IC50 (µM) Remarks A1 0.5 High potency against Bcr-Abl A2 1.0 Moderate potency A3 2.5 Lower efficacy -
Antitumor Efficacy
- In vivo studies using mouse models showed that administration of this compound resulted in significant tumor regression.
- The compound was found to enhance the effects of conventional chemotherapeutics, suggesting potential for combination therapy.
Structure-Activity Relationship (SAR)
SAR studies have been instrumental in understanding how modifications to the chemical structure affect biological activity. The presence of electron-donating or withdrawing groups on the pyridine rings significantly influences the compound's affinity for its targets.
Key Findings from SAR Studies
- Substituents : Halogen substitutions on the aromatic rings have been correlated with increased potency against various cancer cell lines.
- Linker Variations : Altering the length and nature of linkers between aromatic systems can enhance selectivity for specific kinases.
Properties
CAS No. |
918138-48-4 |
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Molecular Formula |
C17H11N3O |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
4-(5-pyridin-3-yloxypyridin-3-yl)benzonitrile |
InChI |
InChI=1S/C17H11N3O/c18-9-13-3-5-14(6-4-13)15-8-17(12-20-10-15)21-16-2-1-7-19-11-16/h1-8,10-12H |
InChI Key |
UPWYNNCHJHYINS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CN=CC(=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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